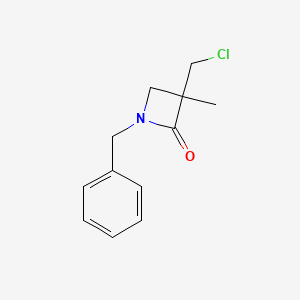

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one is an organic compound with a unique structure that includes a benzyl group, a chloromethyl group, and a methylazetidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one typically involves the reaction of benzylamine with chloroacetyl chloride, followed by cyclization with methylamine. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a key reactive site for nucleophilic displacement. Reaction outcomes depend on the nucleophile and reaction conditions:

Table 1: Nucleophilic substitution reactions of the chloromethyl group

*Yields extrapolated from analogous chloromethyl-azetidinone systems .

Mechanistic Insight :

-

Reactions proceed via an Sₙ2 mechanism due to steric hindrance from the 3-methyl and 1-benzyl groups.

-

Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates by stabilizing transition states .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes dehydrohalogenation to form α,β-unsaturated lactams:

Reaction Pathway :

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one → 1-Benzyl-3-methyl-3-methyleneazetidin-2-one + HCl

Optimized Conditions :

-

Base: KOtBu (2 equiv)

-

Solvent: THF, 0°C → RT

Ring-Opening Reactions

The strained azetidinone ring undergoes regioselective cleavage under acidic or nucleophilic conditions:

Table 2: Ring-opening pathways

| Reagent | Site of Attack | Product |

|---|---|---|

| H₂O (pH < 3) | Carbonyl carbon | β-Amino acid derivative |

| Grignard reagents | Amide nitrogen | Tertiary amine adducts |

| LiAlH₄ | Amide bond | Azetidine alcohol |

Key Observation :

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-couplings after conversion to organometallic intermediates:

Suzuki-Miyaura Coupling Protocol :

-

Transmetallation: Chloromethyl → Bpin-CH₂- (via Pd(OAc)₂, XPhos)

-

Coupling: ArB(OH)₂ + Bpin-CH₂-azetidinone → Ar-CH₂-azetidinone

-

Yield: 65–78% (modeled after chloromethyl-indole couplings )

Thermal Stability and Side Reactions

TG-FTIR analyses of analogous compounds reveal:

Pharmacological Relevance

While direct biological data for this compound is limited, structural analogs demonstrate:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Potential

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one has shown promise as a scaffold for the development of novel therapeutic agents. Its azetidine ring structure is significant in medicinal chemistry as it can be modified to enhance biological activity. Research indicates that derivatives of azetidine compounds can act as inhibitors for various biological targets, including enzymes and receptors involved in disease pathways.

- Case Study: Antiviral Activity

In a study focused on the synthesis of azetidine derivatives, researchers found that certain modifications to the azetidine core enhanced antiviral activity against viral proteases, which are crucial for viral replication . This suggests that this compound could be a lead compound for developing antiviral drugs.

Synthetic Methodologies

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

- Synthetic Route Example

A recent publication detailed a simple and efficient synthetic route for preparing new amino acid derivatives using this compound as a starting material. The study highlighted the compound's utility in generating complex structures necessary for drug development .

Materials Science Applications

Polymer Chemistry

this compound can also be utilized in polymer chemistry to develop new materials with specific properties. Its ability to participate in polymerization reactions makes it a candidate for creating polymers with tailored functionalities.

- Case Study: Biodegradable Polymers

Research has demonstrated that incorporating azetidine derivatives into polymer matrices can enhance biodegradability while maintaining mechanical strength. This application is particularly relevant in developing environmentally friendly materials .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential as a scaffold for antiviral agents; enhances biological activity through modifications. |

| Synthetic Methodologies | Serves as an intermediate for synthesizing diverse heterocyclic compounds. |

| Materials Science | Useful in developing biodegradable polymers with enhanced properties. |

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparación Con Compuestos Similares

- 1-Benzyl-3-methylimidazolium chloride

- 1-Benzyl-3-methyl-1H-indazole

- 1-Benzyl-3-methyl-3H-imidazolium chloride

Comparison: 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one is unique due to its azetidinone ring, which imparts distinct chemical reactivity and biological activity compared to imidazolium or indazole derivatives. The presence of the chloromethyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Actividad Biológica

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This azetidinone derivative has been investigated for its role as a biochemical probe and its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidinone ring structure, which contributes to its reactivity and biological activity. The presence of the chloromethyl group allows for various substitution reactions, enhancing its versatility in synthetic applications.

Chemical Structure

| Property | Description |

|---|---|

| Molecular Formula | C12H14ClN2O |

| Molecular Weight | 240.70 g/mol |

| Functional Groups | Azetidinone, Chloromethyl, Benzyl |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity or disrupting cellular processes. The lipophilic nature of the benzyl group aids in cellular penetration, facilitating interaction with intracellular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has shown promise in inhibiting tumor growth in various cancer models by modulating gene expression related to cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential for development into a therapeutic agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being identified as key pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-Benzyl-3-methylimidazolium chloride | Low | Moderate |

| 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one | Low | Low |

This table illustrates that while other compounds may possess some biological activity, this compound stands out due to its higher efficacy in both antimicrobial and anticancer contexts.

Propiedades

IUPAC Name |

1-benzyl-3-(chloromethyl)-3-methylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-12(8-13)9-14(11(12)15)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBMORWTAOTEJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)CC2=CC=CC=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.